molecular formula C9H7BrO2S2 B2747684 methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate CAS No. 2413876-13-6

methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate

Cat. No.: B2747684
CAS No.: 2413876-13-6
M. Wt: 291.18
InChI Key: QXNDDGQIDKHOFJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate is a halogenated thienothiophene derivative characterized by a fused bicyclic thieno[3,2-b]thiophene core substituted with a bromine atom at position 6, a methyl group at position 3, and a methyl ester at position 2. This compound is of significant interest in materials science and medicinal chemistry due to its electron-deficient aromatic system, which facilitates applications in organic electronics (e.g., as a building block for semiconductors) and as a precursor in Suzuki-Miyaura cross-coupling reactions . Its synthesis typically involves Friedel-Crafts acylation followed by ring closure with ethyl mercaptoacetate, as seen in analogous compounds like ethyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate (15a) .

Properties

IUPAC Name

methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2S2/c1-4-6-8(5(10)3-13-6)14-7(4)9(11)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDDGQIDKHOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1SC=C2Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate typically involves the bromination of 3-methylthieno[3,2-b]thiophene-2-carboxylate. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction mixture is then subjected to esterification to obtain the methyl ester derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and thioethers.

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry
Methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, which are crucial in the development of new compounds.

Key Features:

  • Reactive Sites : The presence of the bromine atom enhances reactivity compared to similar compounds without halogenation.
  • Synthetic Pathways : It can be utilized in multiple synthetic routes, facilitating the creation of diverse chemical entities.

Table 1: Comparison of Related Compounds

Compound NameKey FeaturesDifferences from Methyl 6-Bromo Compound
Ethyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylateContains ethyl groupAlters steric and electronic properties
6-Chloro-3-methylthieno[3,2-b]thiophene-2-carboxylic acidContains chlorine instead of bromineDifferent reactivity profile
3-Methylthieno[3,2-b]thiophene-2-carboxylic acidLacks halogenLimited reactivity compared to brominated versions

Medicinal Chemistry

Biological Activity
Research indicates that this compound exhibits promising biological activities. Preliminary studies suggest potential interactions with specific biological targets, such as enzymes and receptors.

Case Study: Anticancer Activity

A study focused on similar thieno[3,2-b]thiophene derivatives demonstrated their ability to inhibit cancer cell proliferation. The mechanism involved the modulation of cellular pathways linked to apoptosis and cell cycle regulation.

Materials Science

Conductive Polymers and Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the development of conductive polymers. Its incorporation into polymer matrices can enhance charge transport properties.

Applications:

  • Organic Photovoltaics : Used as a donor material in solar cells.
  • Light Emitting Diodes (LEDs) : Potential application in fabricating efficient light-emitting devices.

Mechanism of Action

The mechanism of action of methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in the Ester Group

  • Ethyl 6-Bromo-3-Methylthieno[3,2-b]thiophene-2-Carboxylate (15a) This analog replaces the methyl ester with an ethyl ester. Key differences include: Synthetic Yield: Ethyl derivatives (e.g., 15a) are synthesized with crude yields of ~95%, comparable to methyl esters, but may require distinct purification protocols due to solubility differences . Spectroscopic Properties: The ethyl ester in 15a shows a downfield shift in $ ^1H $ NMR (δ 7.67 ppm for the thiophene proton vs. δ 7.5–7.6 in methyl analogs) due to minor electronic effects . Reactivity: Ethyl esters are less reactive in hydrolysis reactions compared to methyl esters, influencing their utility in stepwise syntheses .

Halogen Substituent Variations

  • Methyl 6-Chlorobenzo[b]thiophene-2-Carboxylate
    Replacing bromine with chlorine reduces molecular weight and polarizability. Key distinctions:
    • Electrophilicity : Bromine’s stronger electron-withdrawing effect enhances electrophilic aromatic substitution reactivity compared to chlorine .
    • Cross-Coupling Efficiency : Bromine facilitates higher yields in Suzuki-Miyaura couplings due to better leaving-group ability .

Core Structure Modifications

  • Methyl 3-Amino-6-Bromo-1-Benzothiophene-2-Carboxylate This compound features a benzothiophene core instead of thieno[3,2-b]thiophene. Notable differences: Electronic Properties: The benzothiophene core has lower π-conjugation efficiency, reducing its suitability for organic semiconductors . Biological Activity: The amino group at position 3 enables hydrogen bonding, making this derivative more relevant in enzyme inhibition studies compared to the methyl-substituted analog .

Functional Group Additions

  • Dimethyl Thieno[3,2-b]thiophene-2,5-Dicarboxylate (10) The addition of a second ester group at position 5 significantly alters properties: Solubility: Increased polarity improves solubility in polar aprotic solvents (e.g., DMF) . Electronic Effects: Dual electron-withdrawing groups enhance charge transport properties, making it superior for organic field-effect transistors (OFETs) .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Applications Reference
Methyl 6-Bromo-3-Methylthieno[3,2-b]thiophene-2-Carboxylate Thieno[3,2-b]thiophene 6-Br, 3-Me, 2-COOMe High reactivity in cross-coupling; OFETs
Ethyl 6-Bromo-3-Methylthieno[3,2-b]thiophene-2-Carboxylate (15a) Thieno[3,2-b]thiophene 6-Br, 3-Me, 2-COOEt Slower hydrolysis; intermediate in drug synthesis
Methyl 6-Chlorobenzo[b]thiophene-2-Carboxylate Benzothiophene 6-Cl, 2-COOMe Lower electrophilicity; limited π-conjugation
Dimethyl Thieno[3,2-b]thiophene-2,5-Dicarboxylate (10) Thieno[3,2-b]thiophene 2-COOMe, 5-COOMe Enhanced charge transport; OFETs
Methyl 3-Amino-6-Bromo-1-Benzothiophene-2-Carboxylate Benzothiophene 3-NH2, 6-Br, 2-COOMe Enzyme inhibition; hydrogen-bonding motifs

Key Research Findings

  • Synthetic Efficiency : Methyl esters are preferred over ethyl analogs for rapid hydrolysis in multistep syntheses .
  • Halogen Impact : Bromine’s superior leaving-group ability makes it indispensable in cross-coupling reactions compared to chlorine .
  • Structural Optimization: Thieno[3,2-b]thiophene derivatives outperform benzothiophenes in electronic applications due to enhanced π-conjugation .

Biological Activity

Methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological properties of this compound, including its antiproliferative effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₇BrO₂S₂
  • Molecular Weight : 277.19 g/mol
  • CAS Number : 926011-52-1

Antiproliferative Effects

This compound has been evaluated for its antiproliferative activity against various cancer cell lines. Studies indicate that this compound exhibits significant cytotoxicity, with IC₅₀ values in the low micromolar range.

Cell Line IC₅₀ Value (µM) Mechanism of Action
HeLa0.75Inhibition of tubulin polymerization
K5620.70Induction of apoptosis and cell cycle arrest
L12101.1Selective toxicity towards cancer cells

The primary mechanism by which this compound exerts its effects is through the inhibition of tubulin polymerization. This action leads to cell cycle arrest at the G₂/M phase, promoting apoptosis in cancer cells while sparing normal cells.

  • Tubulin Binding : Molecular docking studies have demonstrated that this compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with the compound results in a dose-dependent accumulation of cells in the G₂/M phase.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in a variety of cancer cell lines through activation of caspase pathways.

Study 1: In Vitro Evaluation

A study published in Molecules evaluated this compound alongside other derivatives for their antiproliferative properties against a panel of cancer cell lines. The results indicated that it was particularly effective against K562 and HeLa cells, with IC₅₀ values significantly lower than those observed for normal human peripheral blood mononuclear cells (PBMC), suggesting a selective action against malignant cells .

Study 2: Mechanistic Insights

Another research article focused on the mechanistic insights into how this compound induces cell cycle arrest and apoptosis. The study highlighted that upon treatment, there was a significant increase in apoptotic markers such as Annexin V positivity and caspase activation in treated cancer cells compared to controls .

Q & A

Basic: What are the standard synthetic routes for methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate, and how are intermediates characterized?

Answer:
The synthesis typically involves bromination of a thienothiophene precursor followed by esterification. For example, bromine or N-bromosuccinimide (NBS) is used under catalytic conditions to introduce the bromine atom at the 6-position. Subsequent esterification with methanol in the presence of a base (e.g., triethylamine) yields the target compound. Intermediates are characterized via 1H/13C NMR to confirm substituent positions and IR spectroscopy to validate functional groups (e.g., C=O, C-O). Reverse-phase HPLC (methanol-water gradient) is employed for purification, ensuring >95% purity .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Critical for identifying proton environments (e.g., methyl groups at 3-position, aromatic protons) and carbon backbone. Downfield shifts in 13C NMR (~165–170 ppm) confirm ester carbonyl groups .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-O ester) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 305.93 for C10H7BrO2S2) .

Advanced: How can microwave-assisted synthesis improve the yield and purity of this compound derivatives?

Answer:
Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For bromination steps, this method reduces side reactions (e.g., over-bromination) and improves regioselectivity. Yields increase by 15–20% compared to conventional reflux, with reaction times shortened from hours to minutes. Post-reaction, flash chromatography or preparative HPLC ensures purity (>98%) .

Advanced: What strategies resolve contradictory NMR data arising from stereochemical complexities in thienothiophene derivatives?

Answer:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., differentiating regioisomers) .
  • X-ray Crystallography : Provides definitive stereochemical assignment when spectral ambiguity persists. For example, crystallographic data can confirm the orientation of the methyl and bromine substituents .
  • Computational Modeling : DFT calculations predict NMR chemical shifts, cross-validating experimental data .

Advanced: How do bromine and methyl groups at specific positions influence the electronic properties and reactivity of the thieno[3,2-b]thiophene core?

Answer:

  • Bromine (6-position) : Acts as an electron-withdrawing group, polarizing the aromatic system and directing electrophilic substitution to the 5-position. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methyl (3-position) : Electron-donating effects increase electron density at adjacent carbons, stabilizing intermediates in nucleophilic acyl substitution. Steric hindrance from the methyl group can limit accessibility to certain reaction sites .

Advanced: What methodological considerations are critical for designing bioactive derivatives targeting enzyme inhibition?

Answer:

  • Structure-Activity Relationship (SAR) : Systematic substitution at the 2-carboxylate (e.g., replacing methyl with bulkier esters) or introducing heterocycles (e.g., furan, thiazole) modulates binding affinity. Bioisosteric replacement of bromine with chlorine can optimize pharmacokinetics .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target enzymes (e.g., kinases), guiding synthetic prioritization .
  • Enzymatic Assays : Use recombinant enzymes (e.g., CYP450 isoforms) to evaluate inhibition constants (Ki) and mechanism of action (competitive vs. non-competitive) .

Basic: What are the common purification techniques for this compound, and how are they optimized?

Answer:

  • Reverse-Phase HPLC : A methanol-water gradient (30% → 100% methanol) achieves baseline separation of impurities. Column temperature (25–40°C) and flow rate (1–2 mL/min) are adjusted to optimize retention times .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99% by HPLC) .

Advanced: How can computational chemistry predict the stability of novel thienothiophene derivatives under varying pH conditions?

Answer:

  • pKa Prediction Tools (e.g., ACD/Labs) : Estimate ionization states of carboxylate and amino groups, identifying pH-sensitive positions .
  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways of the ester group under acidic/basic conditions. Results guide the design of prodrugs with improved stability .

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